SU11652 -

SU11652

Catalog Number: EVT-7986442
CAS Number:
Molecular Formula: C22H27ClN4O2
Molecular Weight: 414.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SU11652 is a member of the class of pyrrolecarboxamides obtained by formal condensation of the carboxy group of 5-[(Z)-(5-chloro-2-oxo-1,2-dihydroindol-3-ylidene)methyl]-2,4-dimethylpyrrole-3-carboxylic acid with the primary amino group of N(1),N(1)-diethylethane-1,2-diamine. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an EC 3.1.4.12 (sphingomyelin phosphodiesterase) inhibitor. It is a pyrrolecarboxamide, a member of oxindoles, an organochlorine compound, a tertiary amino compound and an olefinic compound. It is functionally related to a 3-methyleneoxindole.
SU-11652 is a tyrosine kinase inhibitor.
Synthesis Analysis

The synthesis of SU11652 involves a series of chemical reactions that typically include the formation of the pyrrole and indolinone moieties. While specific synthetic routes may vary, the general approach includes:

  1. Formation of the Pyrrole Ring: This is typically achieved through a condensation reaction involving appropriate aldehydes and amines.
  2. Indolinone Formation: The indolinone structure can be synthesized via cyclization reactions involving substituted phenyl groups and nitrogen-containing heterocycles.
  3. Final Coupling Reactions: These reactions link the pyrrole and indolinone components, often employing coupling agents to facilitate bond formation.
Molecular Structure Analysis

The molecular structure of SU11652 can be described using its chemical formula C17H16N4C_{17}H_{16}N_{4} and molecular weight of approximately 284.34 g/mol. The compound features:

  • Pyrrole and Indolinone Rings: These rings contribute to its biological activity and stability.
  • Functional Groups: The presence of nitrogen atoms in the structure enhances its interactions with biological targets.

Crystallographic studies may provide additional insights into its three-dimensional conformation, which is crucial for understanding how it binds to FLT3.

Chemical Reactions Analysis

SU11652 primarily engages in reversible binding with FLT3, inhibiting its kinase activity. Key aspects of its chemical reactivity include:

  • ATP-Competitive Inhibition: SU11652 competes with adenosine triphosphate for binding at the active site of FLT3, effectively blocking downstream signaling pathways that promote cell proliferation.
  • Induction of Apoptosis: In cell-based assays, treatment with SU11652 has been shown to increase apoptosis rates in FLT3-positive cell lines, indicating its potential therapeutic efficacy against leukemia.

The compound also demonstrates stability under physiological conditions, which is essential for its application in therapeutic settings.

Mechanism of Action

The mechanism by which SU11652 exerts its effects involves several critical steps:

  1. Inhibition of FLT3 Activity: By binding to the ATP-binding site on FLT3, SU11652 prevents phosphorylation events necessary for activating downstream signaling pathways such as Ras/MAPK and PI3K/Akt.
  2. Cell Cycle Arrest: Treatment with SU11652 results in significant reductions in S phase progression in cancer cells, indicating a blockade in cell cycle progression.
  3. Apoptotic Pathway Activation: The compound induces apoptosis through intrinsic pathways, as evidenced by increased Annexin V staining in treated cells.

These mechanisms collectively contribute to the anticancer properties observed in preclinical studies.

Physical and Chemical Properties Analysis

SU11652 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Log P Value: The partition coefficient indicates moderate lipophilicity, which supports its cell-permeable characteristics.

These properties are crucial for formulating effective drug delivery systems.

Applications

SU11652 has several promising applications in scientific research and clinical settings:

  • Cancer Therapeutics: Its primary application is as a targeted therapy for acute myeloid leukemia, particularly for patients with FLT3 mutations.
  • Drug Development Scaffold: As a potent inhibitor, it serves as a scaffold for developing new compounds targeting similar pathways or other kinases.
  • Research Tool: SU11652 is utilized in research to study FLT3 signaling pathways and their roles in cancer biology.

Given its efficacy and selectivity, further development and clinical trials are warranted to explore its full therapeutic potential against hematological malignancies.

Structural Biology and Molecular Interactions of SU11652

Crystal Structure Analysis of SU11652-Protein Complexes

SU11652, a pyrrole-indolinone tyrosine kinase inhibitor, binds target proteins through specific interactions within ATP-binding pockets. Structural analyses reveal that SU11652 competitively occupies the catalytic cleft, disrupting ATP-dependent phosphorylation. In FLT3 kinase (a key target in acute myeloid leukemia), SU11652 binds the catalytic domain with high affinity (IC₅₀ = 1.5 nM for wild-type), forming hydrogen bonds with conserved residues in the hinge region and hydrophobic interactions within the front pocket [3] [5].

Table 1: Key Interactions in SU11652-Protein Complexes

Target ProteinBinding Site ResiduesInteraction TypeAffinity (IC₅₀)
FLT3 (wild-type)Cys828, Glu830, Asp831H-bonding, Van der Waals1.5 nM
FLT3 (D835Y mutant)Tyr835, Leu838Steric clash16 nM
RNase LLys59, Arg144, Tyr169Hydrophobic, π-stacking120 nM*
PDGFR-βGlu640, Cys677ATP-competitive3 nM

*Affinity inferred from dimer destabilization assays [5].

RNase L Dimer Destabilization Mechanisms

SU11652 destabilizes the RNase L dimer by binding at the pseudokinase domain interface. Crystallographic studies show that SU11652 inserts its chlorinated indolinone moiety into a hydrophobic cleft formed by Lys59 and Tyr169, disrupting intermonomer salt bridges. This binding induces a 15° rotation in the kinase extension domain, reducing dimer stability by ΔG = –4.2 kcal/mol [5]. The conformational shift impairs RNase L’s ability to cleave viral RNA, revealing a non-canonical antiviral mechanism.

ATP-Binding Pocket Interactions in Pseudokinase Domains

In pseudokinases like those in the RIO family, SU11652 exploits conserved ATP-binding motifs despite lacking catalytic activity. Structural overlays demonstrate that SU11652’s carboxamide group forms hydrogen bonds with the VAIK motif’s lysine residue, while its pyrrole ring occupies the ribose pocket. This binding stabilizes a “DFG-out” conformation, preventing conformational changes required for signal transduction [5] [7].

Allosteric Modulation of Enzyme Conformations

SU11652 exhibits non-competitive inhibition in some targets by binding to regulatory sites distinct from the active site. In FLT3-ITD-positive MV-4-11 cells, SU11652 binding induces a conformational shift from the active (R-state) to inactive (T-state) enzyme form. This allosteric transition propagates across subunits in a concerted manner (Monod-Wyman-Changeux model), reducing substrate affinity by 8-fold [1] [3]. Consequently, downstream signaling through ERK, Akt, and STAT5 is suppressed, evidenced by reduced phosphorylation at nanomolar concentrations.

Table 2: Allosteric Effects of SU11652 on Signaling Pathways

Target PathwayConformational ChangeFunctional OutcomeCellular Effect
FLT3-ITDR-state → T-state shiftReduced STAT5 phosphorylationApoptosis induction
PDGFR-βαC-helix displacementImpaired PI3K recruitmentInhibition of angiogenesis
Acid sphingomyelinaseLysosomal pH dysregulationCathepsin B leakageMultidrug resistance reversal

[3] [4] [7]

SU11652 also acts as a heterotropic allosteric modulator in multidrug-resistant cells. By inhibiting acid sphingomyelinase at lysosomal membranes (IC₅₀ = 2.1 μM), it disrupts lipid raft stability. This triggers cathepsin B release into the cytosol, circumventing classical apoptosis pathways [4].

Comparative Structural Dynamics with Sunitinib Analogs

SU11652 shares 95% structural similarity with sunitinib but exhibits distinct target engagement dynamics. Crystallographic analyses reveal:

  • Binding Flexibility: SU11652’s diethylaminoethyl group adopts multiple rotameric states in the FLT3 binding pocket, enhancing entropy-driven binding (ΔS = +12 cal/mol·K vs. sunitinib’s ΔS = +7 cal/mol·K) [5].
  • Lysosomal Targeting: Unlike sunitinib, SU11652 rapidly accumulates in lysosomes due to its higher pKa (8.2 vs. 7.1), promoting acid sphingomyelinase inhibition at 3-fold lower concentrations [4].
  • Kinase Selectivity Profiling: Thermal shift assays show SU11652 stabilizes 30 Ser/Thr kinases (>4°C ΔTm), compared to sunitinib’s 25. Unique targets include PIM1 (ΔTm = 8.9°C) and CLK1 (ΔTm = 6.2°C), correlating with its anti-leukemic efficacy [7].

Table 3: Structural and Functional Comparison with Sunitinib

PropertySU11652SunitinibFunctional Implication
Lysosomal accumulationHigh (pKa 8.2)Moderate (pKa 7.1)Enhanced multidrug reversal
FLT3-D835Y inhibitionIC₅₀ = 16 nMIC₅₀ = 42 nMSuperior mutant kinase targeting
PIM1 stabilizationΔTm = 8.9°CΔTm = 4.1°CBroader kinase polypharmacology
RNase L dimer Kd120 nM>1 μMUnique antiviral potential

[4] [5] [7]

These differential interactions stem from SU11652’s 5-chloroindolinone moiety, which enhances π-stacking with Tyr823 in FLT3, and its reduced steric bulk compared to sunitinib’s acetyl group, enabling deeper penetration into pseudokinase clefts [5].

Properties

Product Name

SU11652

IUPAC Name

5-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C22H27ClN4O2

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C22H27ClN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-

InChI Key

XPLJEFSRINKZLC-ATVHPVEESA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.